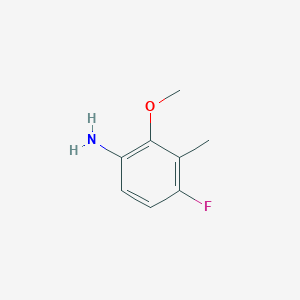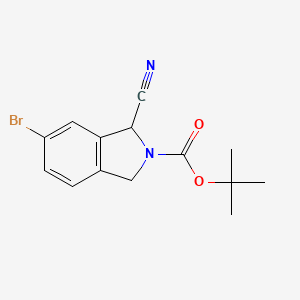
tert-Butyl 6-bromo-1-cyanoisoindoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-bromo-1-cyanoisoindoline-2-carboxylate: is a chemical compound that belongs to the class of isoindoline derivatives It is characterized by the presence of a tert-butyl group, a bromine atom, a cyano group, and a carboxylate group attached to an isoindoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-bromo-1-cyanoisoindoline-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as bromine, cyanide sources, and tert-butyl alcohol under controlled temperatures and pH levels .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-bromo-1-cyanoisoindoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The isoindoline ring can be oxidized to form different functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the cyano group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products:
- Substitution reactions can yield derivatives with different functional groups replacing the bromine atom.
- Reduction reactions can produce amine derivatives.
- Oxidation reactions can lead to the formation of carboxylic acids or other oxidized products .
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 6-bromo-1-cyanoisoindoline-2-carboxylate serves as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the development of new compounds .
Biology and Medicine: Its structural features can be exploited to create molecules with specific biological activities, such as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for use in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-1-cyanoisoindoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can form hydrogen bonds or electrostatic interactions with target proteins, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl 6-bromo-1-oxoisoindoline-2-carboxylate
- tert-Butyl 6-bromoindoline-1-carboxylate
- tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2-carboxylate
Comparison: tert-Butyl 6-bromo-1-cyanoisoindoline-2-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it suitable for specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C14H15BrN2O2 |
|---|---|
Molecular Weight |
323.18 g/mol |
IUPAC Name |
tert-butyl 6-bromo-1-cyano-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-8-9-4-5-10(15)6-11(9)12(17)7-16/h4-6,12H,8H2,1-3H3 |
InChI Key |
VNYXEGIVIBEKEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1C#N)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12853959.png)
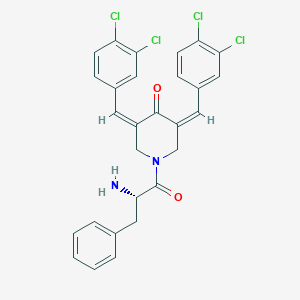
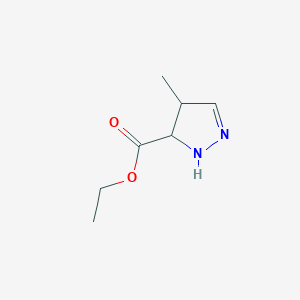
![3-(2-fluorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12853979.png)
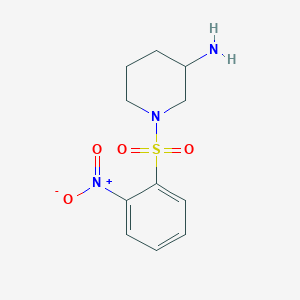
![N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B12853982.png)
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853987.png)

![4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12854000.png)
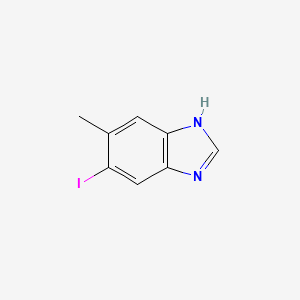
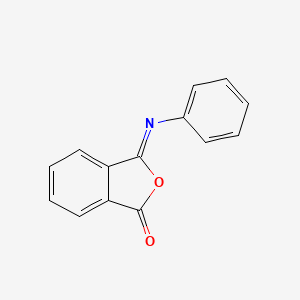
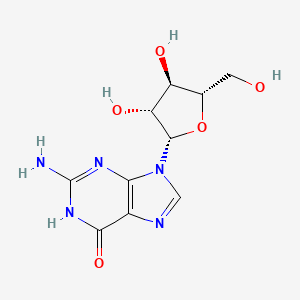
![[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12854023.png)
